7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Description
7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties. The compound’s structure includes a cyclohexylmethyl group, a propylpyrimidinyl group, and a diazaspirodecane core, making it a complex and potentially versatile molecule.
Properties
IUPAC Name |
7-(cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c1-2-7-21-24-14-20(15-25-21)16-26-13-11-23(18-26)10-6-12-27(22(23)28)17-19-8-4-3-5-9-19/h14-15,19H,2-13,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPCNAIGYQBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3=O)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the cyclohexylmethyl and propylpyrimidinyl groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of Substituents: The cyclohexylmethyl and propylpyrimidinyl groups can be introduced through nucleophilic substitution or other functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(Cyclohexylmethyl)-2-[(2-methylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
- 7-(Cyclohexylmethyl)-2-[(2-ethylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
7-(Cyclohexylmethyl)-2-[(2-propylpyrimidin-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its specific substituents and spirocyclic structure, which may impart distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
